N-(N-苯乙基氨基甲酰基)萘-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

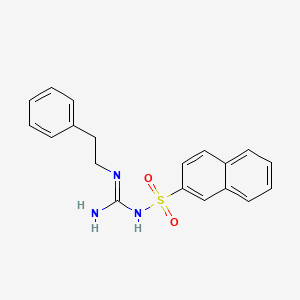

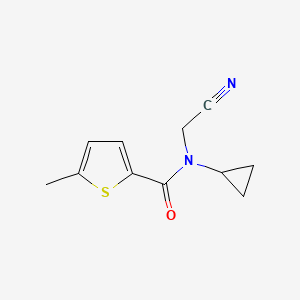

N-(N-phenethylcarbamimidoyl)naphthalene-2-sulfonamide, commonly known as PAC-1, is a small molecule that has gained significant attention in the field of cancer research due to its potential as a cancer therapeutic agent. PAC-1 was initially identified as a small molecule that could induce apoptosis in cancer cells, and since then, it has been extensively studied for its mechanism of action and potential therapeutic applications.

科学研究应用

蛋白质结合研究:

- 与牛血清白蛋白的结合: 一项研究利用 N-正丁基[(5-二甲氨基)-1-萘]磺酰胺(一种相关化合物)作为荧光探针,间接测量对羟基苯甲酸酯与牛血清白蛋白的结合。这种方法提供了一种简单、灵敏且快速的方法来确定结合及其性质,表明这种相互作用的疏水性质 (Jun 等人,1971 年).

胶束研究:

- 混合胶束的荧光探针研究: 荧光烷基胺(包括 N-(2-氨基乙基)-5-二甲氨基-1-萘磺酰胺和相关化合物)与磷脂和磷脂-脱氧胆酸盐胶束的结合揭示了胶束结构和胆固醇掺入的影响 (Narayanan 等人,1980 年).

分子成像:

- PET 成像合成: 关于合成 ApoSense 化合物 [18F]2-(5-(二甲氨基)萘-1-磺酰胺基)-2-(氟甲基)丁酸 ([18F]NST732) 的研究突出了其在分子成像中的潜力,特别是用于监测抗凋亡药物治疗 (Basuli 等人,2012 年).

酶抑制活性:

- 脂氧合酶和 α-葡萄糖苷酶抑制剂: 对源自达根安氯化物的各种磺酰胺(包括类似于 N-(N-苯乙基氨基甲酰基)萘-2-磺酰胺的化合物)的研究显示出显着的酶抑制活性,对消炎和抗糖尿病药物具有潜在意义 (Abbasi 等人,2015 年).

X 射线结构分析:

- 磺酰胺化合物的 DFT 研究: 对 4-甲基-N-(萘-1-基)苯磺酰胺的研究使用 X 射线衍射和密度泛函理论 (DFT) 分析了其结构,提供了对这类分子的稳定性和电子性质的见解 (Sarojini 等人,2012 年).

DNA 光二聚体的光修复:

- 锌 (II) 络合物中的光解: 在锌 (II) 离子存在下对丹酰胺部分的光解研究,涉及类似于 N-(N-苯乙基氨基甲酰基)萘-2-磺酰胺的化合物,显示了在修复 DNA 中顺式、反式-环丁烷嘧啶光二聚体的潜在应用 (Aoki 等人,2009 年).

神经突生长研究:

- 神经生长因子增强剂: 一项关于合成 4-氯-N-(萘-1-基甲基)-5-(3-(哌嗪-1-基)苯氧基)噻吩-2-磺酰胺 (B-355252)(一种相关化合物)的研究表明,它增强了神经生长因子刺激神经突生长的能力 (Williams 等人,2010 年).

作用机制

Target of action

Sulfonamides, such as “N-(N-phenethylcarbamimidoyl)naphthalene-2-sulfonamide”, typically target enzymes involved in the synthesis of folic acid, an essential nutrient for bacteria .

Mode of action

Sulfonamides inhibit the enzyme dihydropteroate synthetase, preventing the production of dihydropteroic acid, a precursor of folic acid. This inhibits bacterial growth and multiplication .

Biochemical pathways

The inhibition of folic acid synthesis affects various biochemical pathways in bacteria, including the synthesis of nucleic acids and proteins, which are essential for bacterial growth and reproduction .

Result of action

The result of the action of sulfonamides like “N-(N-phenethylcarbamimidoyl)naphthalene-2-sulfonamide” is the inhibition of bacterial growth and multiplication, leading to the eventual death of the bacteria .

Action environment

The action, efficacy, and stability of sulfonamides can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the drug, which can in turn affect its absorption and distribution .

属性

IUPAC Name |

1-naphthalen-2-ylsulfonyl-2-(2-phenylethyl)guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c20-19(21-13-12-15-6-2-1-3-7-15)22-25(23,24)18-11-10-16-8-4-5-9-17(16)14-18/h1-11,14H,12-13H2,(H3,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDYXGCPACJOPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN=C(N)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(N-phenethylcarbamimidoyl)naphthalene-2-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2634946.png)

![N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(4-fluorobenzyl)oxy]iminoformamide](/img/structure/B2634950.png)

![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2634954.png)

![(5-Chloro-2-methoxyphenyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine](/img/structure/B2634956.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2634958.png)

![2-[6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2634961.png)

![Benzo[d]thiazol-2-yl(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2634965.png)

![N-(benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2634967.png)

![(2R)-1-[[(2R)-2-Hydroxybutyl]-methylamino]butan-2-ol](/img/structure/B2634968.png)